Atractysucrose IIIa

Description

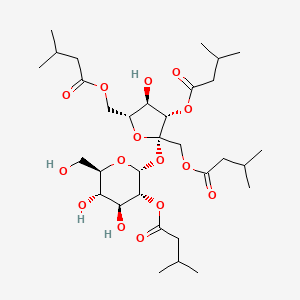

Atractysucrose IIIa is a sucrose-derived oligosaccharide isolated from the rhizomes of Atractylodes species, particularly Atractylodes macrocephala Koidz. Compounds from Atractylodes are known for diverse biological activities, including immunomodulatory, hypoglycemic, and anti-inflammatory effects . This compound is hypothesized to belong to the fructooligosaccharide class, which has been utilized for species authentication within the Atractylodes genus .

Properties

Molecular Formula |

C32H54O15 |

|---|---|

Molecular Weight |

678.8 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)oxan-2-yl]oxy-3-hydroxy-4-(3-methylbutanoyloxy)-5-(3-methylbutanoyloxymethyl)oxolan-2-yl]methyl 3-methylbutanoate |

InChI |

InChI=1S/C32H54O15/c1-16(2)9-22(34)41-14-21-27(39)30(45-25(37)12-19(7)8)32(46-21,15-42-23(35)10-17(3)4)47-31-29(44-24(36)11-18(5)6)28(40)26(38)20(13-33)43-31/h16-21,26-31,33,38-40H,9-15H2,1-8H3/t20-,21-,26-,27-,28+,29-,30+,31-,32+/m1/s1 |

InChI Key |

WYZSLJFHERMCAN-VQXMZCCPSA-N |

Isomeric SMILES |

CC(C)CC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CC(C)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O |

Canonical SMILES |

CC(C)CC(=O)OCC1C(C(C(O1)(COC(=O)CC(C)C)OC2C(C(C(C(O2)CO)O)O)OC(=O)CC(C)C)OC(=O)CC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: Typically, such compounds are produced in research laboratories under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Atractysucrose IIIa undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents for reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Scientific Research Applications

Atractysucrose IIIa has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:

Chemistry: Used as a research tool to study the properties and reactions of sucrose derivatives.

Medicine: Explored for its potential therapeutic effects, particularly in traditional Chinese medicine.

Industry: Utilized in the development of new compounds and materials for various industrial applications.

Mechanism of Action

The mechanism of action of Atractysucrose IIIa involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is known to exert its effects through modulation of biological pathways, including antioxidant and anti-inflammatory pathways . Further research is needed to elucidate the precise molecular targets and mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

| Compound | Class | Molecular Weight (Da) | Key Monosaccharides | Glycosidic Linkages | Source Species |

|---|---|---|---|---|---|

| This compound* | Fructooligosaccharide | ~800–1,200 (inferred) | Fructose, Glucose | β-(2→1) linkages | A. macrocephala |

| AMP-B | Complex Polysaccharide | >10,000 | Glucose, Galactose | α-(1→4), β-(1→3) | A. macrocephala |

| Fructooligosaccharides | Oligosaccharide | 500–1,500 | Fructose, Sucrose | β-(2→1) | A. chinensis, A. lancea |

| Glycoproteins | Glycoconjugate | Variable | Mannose, Xylose | N-linked | A. macrocephala |

Note: Structural details for this compound are inferred from related fructooligosaccharides in *Atractylodes species.*

This compound is distinguished by its smaller molecular weight compared to AMP-B, a high-molecular-weight polysaccharide with hypoglycemic properties . Unlike glycoproteins, which contain protein moieties, this compound is purely carbohydrate-based .

Pharmacological Activities

Table 2 highlights the biological activities of this compound and analogous compounds.

Table 2: Pharmacological Activities

| Compound | Key Activities | Mechanism/Findings | Reference |

|---|---|---|---|

| This compound* | Species authentication, Immunomodulation | Used to differentiate A. chinensis from A. lancea via GC-MS ; potential cytokine modulation (inferred) | |

| AMP-B | Hypoglycemic | Reduces blood glucose in murine models via α-glucosidase inhibition | |

| Glycoproteins | Immunostimulatory | Enhances splenocyte proliferation in mice | |

| Sesquiterpenoids | Anti-inflammatory | Inhibits COX-2 and TNF-α pathways |

This compound’s role in species differentiation underscores its structural uniqueness, while AMP-B and glycoproteins exhibit more direct therapeutic effects .

Analytical Techniques

Structural elucidation of this compound relies on advanced chromatographic and spectroscopic methods, as outlined in Table 3 .

Table 3: Analytical Methods for Characterization

| Compound | Key Techniques | Findings | Reference |

|---|---|---|---|

| This compound* | GC-MS, NMR | Identified β-(2→1) fructofuranosyl residues | |

| AMP-B | HPLC, IR | Confirmed α-(1→4) glucan backbone | |

| Sesquiterpenoids | GC-MS, Multivariate analysis | Detected atractylodin as a biomarker | |

| Glycoproteins | SDS-PAGE, Lectin blotting | Revealed N-linked glycans with mannose cores |

This compound’s characterization aligns with methods used for fructooligosaccharides, including GC-MS for volatile profiling and NMR for linkage confirmation .

Discussion of Contradictions and Limitations

- Species-Specific Variability : While fructooligosaccharides like this compound aid in distinguishing A. chinensis from A. lancea, A. japonica is excluded from medicinal use due to low volatile content . This complicates comparative studies across all Atractylodes species.

- Structural Ambiguity : Direct data on this compound’s structure is lacking; inferences are drawn from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.